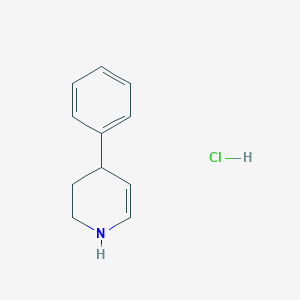
1,2,3,4-Tetrahydro-4-phenylpyridinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-4-phenylpyridinium chloride is a chemical compound with the molecular formula C11H13N · HCl. It is a derivative of tetrahydropyridine and is known for its applications in various fields of scientific research, particularly in the study of neurological disorders. This compound is closely related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, which is known for its neurotoxic effects .
Vorbereitungsmethoden
The synthesis of 1,2,3,4-Tetrahydro-4-phenylpyridinium chloride can be achieved through several methods. One common synthetic route involves the reduction of N-methylpyridinium compounds using borohydride reagents . Another method includes the use of ring-closing olefin metathesis to establish the tetrahydropyridine ring system . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,2,3,4-Tetrahydro-4-phenylpyridinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it back to its tetrahydropyridine form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydro-4-phenylpyridinium chloride has several applications in scientific research:
Neurological Research: It is used to study the mechanisms of neurodegenerative diseases, particularly Parkinson’s disease.
Pharmacology: The compound is used to investigate the effects of various drugs on the nervous system.
Biochemistry: It serves as a model compound to study enzyme interactions and metabolic pathways.
Industrial Applications: It is used in the synthesis of other chemical compounds and intermediates.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetrahydro-4-phenylpyridinium chloride involves its conversion to neurotoxic metabolites. Once inside the brain, it is metabolized by monoamine oxidase B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is a potent neurotoxin . MPP+ interferes with mitochondrial function, leading to the production of free radicals and oxidative stress, ultimately causing neuronal cell death .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydro-4-phenylpyridinium chloride is similar to other tetrahydropyridine derivatives, such as:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
1-Methyl-4-phenylpyridinium (MPP+): The active metabolite of MPTP, responsible for its neurotoxic effects.
1-Methyl-4-(2′-methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride: Another derivative with similar properties. The uniqueness of this compound lies in its specific structure and the particular neurotoxic pathways it engages in, making it a valuable tool in neurological research.
Eigenschaften
CAS-Nummer |
84473-59-6 |
|---|---|
Molekularformel |
C11H14ClN |
Molekulargewicht |
195.69 g/mol |
IUPAC-Name |
4-phenyl-1,2,3,4-tetrahydropyridine;hydrochloride |
InChI |
InChI=1S/C11H13N.ClH/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h1-6,8,11-12H,7,9H2;1H |
InChI-Schlüssel |
JBZWJMSEWXZHOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC=CC1C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















